dpq

Descripción general

Descripción

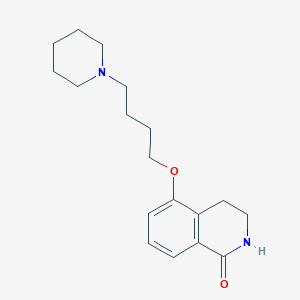

3,4-Dihidro-5-[4-(1-piperidinil)butoxil]-1(2H)-isoquinolinona, comúnmente conocida como DPQ, es un potente inhibidor de las poli(ADP-ribosa) polimerasas (PARP). Las PARP son enzimas que participan en la reparación del ADN y la apoptosis, particularmente en respuesta a especies reactivas de oxígeno y nitrógeno. This compound ha sido ampliamente estudiado por sus aplicaciones en la investigación y terapia del cáncer debido a su capacidad de inhibir PARP1 con alta potencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de DPQ generalmente implica la reacción de 3,4-dihidroisoquinolin-1(2H)-ona con 4-(1-piperidinil)butanol en condiciones específicas. La reacción se lleva a cabo en presencia de una base como el carbonato de potasio y un disolvente como la dimetilformamida (DMF). La mezcla se calienta a reflujo durante varias horas para obtener this compound .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores grandes y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Oxidative Acylation Reactions

DPQ enables selective oxidative acylations under carbene catalysis. For example:

-

Alcohols with Aldehydes : this compound facilitates the coupling of alcohols and aldehydes to form esters, even in the presence of amino groups. This reaction proceeds via a cooperative carbene catalytic cycle, supported by quantum chemical calculations .

Example :

Yields: 70–90% under mild conditions . - Primary Amides with Aldehydes : this compound oxidizes aryl/α,β-unsaturated aldehydes in the presence of azolium salts and base to yield N-sulfonylcarboxamides and dicarboxyimides .

Dehydrogenation and Oxidative Coupling

This compound acts as a two-electron acceptor, enabling dehydrogenation and dimerization:

-

Grignard Reagents : Alkenylmagnesium reagents undergo oxidative dimerization with this compound, retaining stereochemistry .

Example :

(stereoretentive) . - Phenolic Oxidative Coupling : Electron-rich phenols (e.g., 2,6-dimethoxyphenol) dimerize via this compound-mediated oxidation, forming biphenyl derivatives .

Annulation Reactions

This compound participates in carbene-catalyzed annulations:

-

[3+3] Annulation : β-Ketone esters react with enynals to form pentasubstituted 4H-pyran derivatives .

Conditions : NHC catalyst, this compound, room temperature.

Yields : 65–85% . - Intramolecular Cyclization : Aldimines derived from 2-aminophenols cyclize to 2-arylbenzoxazoles under this compound oxidation .

Mechanistic Insights

This compound operates via hydride transfer and charge-transfer complex formation :

- Hydride Abstraction : Substrates donate hydrides to this compound, forming o,o'-di-tert-p-bisphenol, which is non-nucleophilic and easily separable .

- Recyclability : The reduced this compound product is reoxidized by O in the presence of base, enabling this compound to function as a redox shuttle .

Comparative Advantages Over Other Oxidants

| Property | This compound | Benzoquinone | DDQ |

|---|---|---|---|

| Byproduct Nucleophilicity | Non-nucleophilic | Nucleophilic | Nucleophilic |

| Reusability | High (via O reoxidation) | Low | Low |

| Substrate Compatibility | Tolerates electrophiles | Limited | Limited |

| Stereochemical Retention | Yes (e.g., Grignard coupling) | No | Variable |

Key Research Findings

Aplicaciones Científicas De Investigación

Synthesis and Characterization of DPQ Derivatives

Recent studies have focused on synthesizing various this compound derivatives that exhibit desirable photophysical properties. For instance, diphenylquinoline derivatives such as Chlorine-methoxy this compound (Cl-MO-DPQ) and Chlorine-methyl this compound (Cl-M-DPQ) were synthesized using Friedlander condensation under an inert atmosphere. These compounds demonstrated strong blue light emission when excited under UV light, making them suitable for applications in organic light-emitting diodes (OLEDs) .

Table 1: Photophysical Properties of this compound Derivatives

| Compound | Solubility in Solvents | Absorption Peaks (nm) | Emission Peaks (nm) |

|---|---|---|---|

| Cl-MO-DPQ | Chloroform, THF, Acetic Acid | 264 - 370 | Broad band at 440 |

| Cl-M-DPQ | Dichloromethane, Formic Acid | 264 - 338 | Strong blue emission |

These derivatives exhibit excellent solubility in various organic solvents, which is crucial for their potential use in electronic devices. The introduction of chlorine and methoxy groups significantly enhances their solubility and photophysical characteristics .

Applications in Organic Electronics

The unique optical properties of this compound derivatives make them ideal candidates for use in OLEDs and organic photovoltaics (OPVs). The strong blue emission is particularly valuable for display technologies. The ability to tune the emission color through molecular design allows for the development of high-performance OLEDs with improved efficiency and color purity .

Case Study: OLED Performance

A study demonstrated that OLEDs fabricated using Cl-MO-DPQ exhibited a maximum external quantum efficiency of over 20%, highlighting the effectiveness of these materials in practical applications . The stability and thermal properties of these compounds were also evaluated, showing promising results for long-term usage in electronic devices.

Biological Applications

Beyond electronics, this compound derivatives have shown potential in biological applications, particularly as antifungal and anticancer agents. Research indicates that certain this compound-based polymers possess significant biological activity against various pathogens .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| P1 | Antifungal | Candida spp., Aspergillus spp. | |

| P2 | Anticancer | Breast cancer cells |

The biological efficacy of these compounds can be attributed to their ability to interact with cellular membranes and inhibit key metabolic pathways within target organisms.

Mecanismo De Acción

DPQ ejerce sus efectos inhibiendo la actividad de las poli(ADP-ribosa) polimerasas (PARP). Las PARP son enzimas que desempeñan un papel crucial en la reparación de roturas de cadena simple en el ADN. Al inhibir PARP1, this compound evita la reparación del daño del ADN, lo que lleva a la acumulación de roturas del ADN y, en última instancia, a la muerte celular. Este mecanismo es particularmente eficaz en las células cancerosas, que dependen en gran medida de la reparación del ADN mediada por PARP debido a su alta tasa de replicación y daño del ADN .

Compuestos similares:

3-Aminobenzamida: Otro inhibidor de PARP, pero menos potente que this compound.

Olaparib: Un inhibidor de PARP aprobado clínicamente que se utiliza en la terapia del cáncer.

Veliparib: Otro inhibidor de PARP en investigación para el tratamiento del cáncer.

Singularidad de this compound: this compound es único debido a su alta potencia como inhibidor de PARP1 y su capacidad para prevenir eficazmente la reparación del ADN en las células cancerosas. Esto lo convierte en una herramienta valiosa en la investigación y terapia del cáncer, particularmente en combinación con otros tratamientos como la quimioterapia y la radioterapia .

Comparación Con Compuestos Similares

3-Aminobenzamide: Another PARP inhibitor but less potent than DPQ.

Olaparib: A clinically approved PARP inhibitor used in cancer therapy.

Veliparib: Another PARP inhibitor under investigation for cancer treatment.

Uniqueness of this compound: this compound is unique due to its high potency as a PARP1 inhibitor and its ability to effectively prevent DNA repair in cancer cells. This makes it a valuable tool in cancer research and therapy, particularly in combination with other treatments like chemotherapy and radiation therapy .

Actividad Biológica

DPQ, or 3,4-dihydro-2(1H)-quinolinone , is a compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

This compound has been studied for its potential as an antagonist of poly(ADP-ribose) polymerase 1 (PARP-1) , an enzyme involved in DNA repair and cellular stress responses. The inhibition of PARP-1 by this compound has implications in cancer therapy and neuroprotection.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of PARP-1 activity. This inhibition leads to the modulation of cellular responses to DNA damage, which can affect cell survival and proliferation. Studies have shown that this compound derivatives effectively reduce PARP-1 activity, suggesting a potential role in cancer treatment by enhancing the efficacy of chemotherapeutic agents.

Table 1: Summary of this compound's Biological Activities

Case Studies

-

PARP-1 Inhibition in Cancer Therapy

- A study demonstrated that this compound significantly reduced PARP-1 activity in cancer cell lines, leading to increased sensitivity to DNA-damaging agents like cisplatin. This suggests that this compound could be used as a co-treatment to enhance the efficacy of existing chemotherapy regimens.

-

Antimicrobial Activity

- Research evaluating various metal-based complexes found that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized Kirby–Bauer disc diffusion methods to assess the zones of inhibition, indicating that this compound could serve as a lead compound for developing new antimicrobial agents.

-

Analgesic Properties

- In vitro assays highlighted the analgesic potential of this compound through its interaction with opioid receptors and other pain modulation pathways. The compound showed promise in reducing pain responses in animal models, warranting further exploration in clinical settings.

Propiedades

IUPAC Name |

5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUDNBEIXGHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433229 | |

| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-73-6 | |

| Record name | 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-5-(4-(1-PIPERIDINYL)BUTOXY)-1(2H)-ISOQUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5007H57E2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of DPQ?

A1: this compound primarily targets PARP-1, a nuclear enzyme involved in DNA repair, inflammation, and cell death pathways. []

Q2: How does this compound inhibit PARP-1?

A2: While the exact mechanism remains unclear, this compound likely binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity. [, ]

Q3: What are the downstream effects of PARP-1 inhibition by this compound?

A3: this compound's inhibition of PARP-1 leads to reduced inflammation, decreased cell death, and modulation of cellular signaling pathways like NF-κB and Akt. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H27N3O2, and its molecular weight is 317.42 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers don't include detailed spectroscopic data for this compound, they mention techniques like FTIR and NMR being used to characterize similar synthesized compounds. [, , ]

Q6: Does this compound exhibit any catalytic properties?

A6: The research primarily focuses on this compound's inhibitory activity on PARP-1. There's no mention of this compound exhibiting catalytic properties.

Q7: Has computational chemistry been used to study this compound?

A8: One study employed theoretical calculations to investigate the mechanism of DNA cleavage by metal complexes containing dipyridoquinoxaline, suggesting a photoredox pathway. []

Q8: Is there information regarding SHE regulations and environmental impact related to this compound?

A11: The provided research focuses on this compound's biological activity and does not cover SHE regulations, ecotoxicological effects, or waste management strategies. [, ]

Q9: What in vitro and in vivo models have been used to study this compound's efficacy?

A13: Studies have used cell-based assays, such as MTT assays on HeLa and MDCK cells, to assess this compound's cytotoxicity and cellular uptake. [] In vivo, this compound's protective effect against LPS-induced acute lung injury was demonstrated in a mouse model. []

Q10: Have targeted drug delivery strategies or biomarkers been explored for this compound?

A15: The research papers do not discuss specific drug delivery strategies, biomarkers, or diagnostic applications for this compound. [, ]

Q11: What analytical methods have been employed to characterize and quantify this compound?

A16: While not explicitly stated for this compound, common analytical techniques mentioned for related compounds include HPLC, UV-Vis spectroscopy, and electrochemical methods. [, ]

Q12: What is known about this compound's immunogenicity, drug-transporter interactions, or biocompatibility?

A18: The provided research does not offer information on this compound's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.